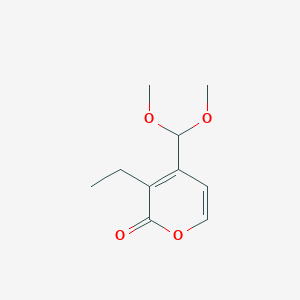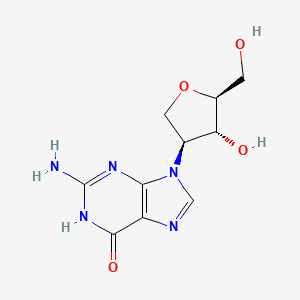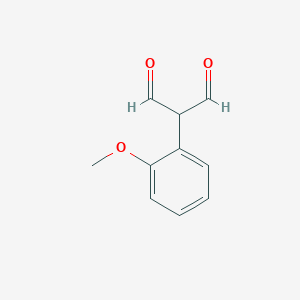
(2-Methoxyphenyl)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)propanedial is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propanedial can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. These processes offer high efficiency and selectivity while reducing the ecological footprint. For instance, the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade has been reported to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include methoxy-substituted phenyl derivatives and various aldehyde or alcohol derivatives depending on the reaction conditions .
Scientific Research Applications
(2-Methoxyphenyl)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological outcomes. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- (3-Methoxyphenyl)propanedial
- (4-Methoxyphenyl)propanedial
- (2-Hydroxyphenyl)propanedial
Comparison: (2-Methoxyphenyl)propanedial is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
652965-03-2 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)propanedial |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-8H,1H3 |
InChI Key |
WDIRQJLJRVMFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


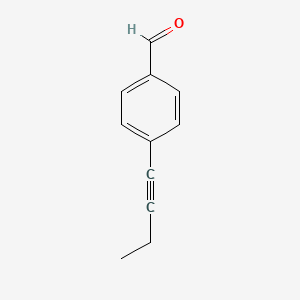
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)

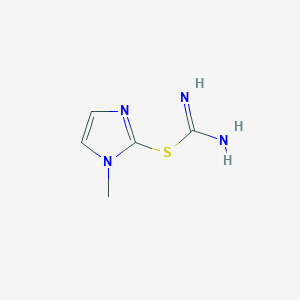

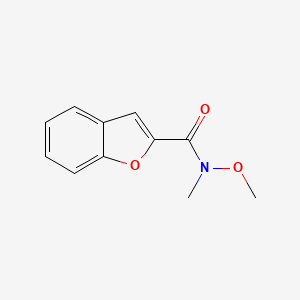
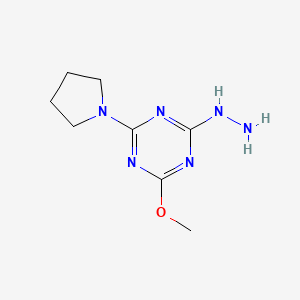

![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

